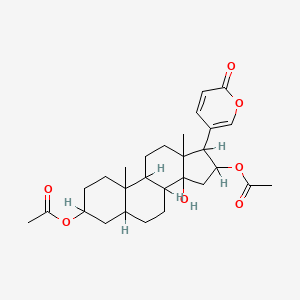
3-O-Acetylbufotalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetylbufotalin is a derivative of bufadienolide, a class of compounds known for their potent biological activities, particularly in the realm of anti-cancer properties . The molecular formula of this compound is C28H38O7, and it has a molecular weight of 486.61 g/mol . This compound is characterized by its unique structure, which includes an acetyl group attached to the third position of the bufotalin molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetylbufotalin typically involves the acetylation of bufotalin. Bufotalin is first extracted from natural sources, such as toad venom, and then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the third position .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of bufotalin from natural sources, followed by purification and acetylation. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Acetylbufotalin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bufadienolide core.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-O-Acetylbufotalin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of bufadienolides.
Biology: Researchers study its effects on cellular processes and its potential as a bioactive compound.
Medicine: Due to its anti-cancer properties, it is investigated for potential therapeutic applications in oncology.
Industry: It is used in the development of pharmaceuticals and other bioactive products.
Mecanismo De Acción
The mechanism of action of 3-O-Acetylbufotalin involves its interaction with cellular targets, leading to the inhibition of cancer cell growth. It exerts its effects by binding to specific proteins and enzymes involved in cell proliferation and apoptosis . The molecular pathways affected by this compound include the inhibition of the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Bufotalin: The parent compound of 3-O-Acetylbufotalin, known for its similar biological activities.
Bufalin: Another bufadienolide with potent anti-cancer properties.
Resibufogenin: A bufadienolide with similar structural features and biological activities.
Uniqueness
This compound is unique due to the presence of the acetyl group at the third position, which enhances its biological activity and specificity compared to other bufadienolides . This modification allows for more targeted interactions with cellular proteins and enzymes, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
4029-69-0 |
|---|---|
Fórmula molecular |
C28H38O7 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C28H38O7/c1-16(29)34-20-9-11-26(3)19(13-20)6-7-22-21(26)10-12-27(4)25(18-5-8-24(31)33-15-18)23(35-17(2)30)14-28(22,27)32/h5,8,15,19-23,25,32H,6-7,9-14H2,1-4H3/t19-,20+,21+,22-,23+,25+,26+,27-,28+/m1/s1 |
Clave InChI |
NHHVQEFHQTULER-BJNYOQPHSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)OC(=O)C)O)C)C |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)OC(=O)C)O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)OC(=O)C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















